molecular formula C17H23F3N2O4S2 B2354612 N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide CAS No. 2415602-28-5

N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2354612
CAS No.: 2415602-28-5
M. Wt: 440.5
InChI Key: PSVVNAHNTOGXMC-UHFFFAOYSA-N
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Description

N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound characterized by the presence of a trifluoromethoxy group, a thiomorpholine ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiomorpholine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiomorpholine ring.

    Introduction of the Trifluoromethoxy Group: This step often involves the use of trifluoromethylating agents to introduce the trifluoromethoxy group into the molecule.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonamide precursor to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonamide to an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The thiomorpholine ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide
  • N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide

Uniqueness

N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties compared to similar compounds with trifluoromethyl groups

Properties

IUPAC Name

N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O4S2/c18-17(19,20)26-14-3-1-2-4-15(14)28(23,24)21-13-16(5-9-25-10-6-16)22-7-11-27-12-8-22/h1-4,21H,5-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVVNAHNTOGXMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)N3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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